molecular formula C7H7ClO2S B8625609 2-Chloro-5-ethylthiophene-3-carboxylic acid

2-Chloro-5-ethylthiophene-3-carboxylic acid

Cat. No. B8625609
M. Wt: 190.65 g/mol
InChI Key: FYTFHIJEIKITAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-ethylthiophene-3-carboxylic acid is a useful research compound. Its molecular formula is C7H7ClO2S and its molecular weight is 190.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C7H7ClO2S

Molecular Weight

190.65 g/mol

IUPAC Name

2-chloro-5-ethylthiophene-3-carboxylic acid

InChI

InChI=1S/C7H7ClO2S/c1-2-4-3-5(7(9)10)6(8)11-4/h3H,2H2,1H3,(H,9,10)

InChI Key

FYTFHIJEIKITAQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(S1)Cl)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Ethyl-thiophene-3-carboxylic acid ethyl ester (0.83 g, 3.8 mmol) was dissolved in a solution of aqueous sodium hydroxide (1 M, 6 mL) and ethanol (4 mL). The mixture was then heated to 140° C. for 10 minutes using microwave irradiation. The reaction mixture was acidified with 1 N hydrochloric acid and the resulting precipitate was isolated by filtration, washed with water and then dried under vacuum to give the title compound (0.53 g). 1H NMR (400 MHz, DMSO-d6): δ 7.05 (s, 1H), 2.75 (q, 2H), 1.4 (t, 3H), 1.2 (t, 3H).
Quantity
0.83 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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